molecular formula C12H17Cl2N B1522840 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene CAS No. 1183596-21-5

4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene

Cat. No.: B1522840
CAS No.: 1183596-21-5
M. Wt: 246.17 g/mol
InChI Key: JZTBHJVBWOYXCN-UHFFFAOYSA-N
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Description

4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene is a chlorinated aromatic compound characterized by a 1,2-dichlorobenzene core substituted at the para position (C4) with a branched 3-(aminomethyl)pentan-3-yl group. This structure combines the electron-withdrawing effects of chlorine atoms with the steric and electronic contributions of the tertiary amine-containing alkyl chain. Such a configuration may influence its physicochemical properties, including solubility, stability, and reactivity, compared to simpler dichlorobenzenes or compounds with linear substituents .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-ethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N/c1-3-12(4-2,8-15)9-5-6-10(13)11(14)7-9/h5-7H,3-4,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTBHJVBWOYXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene is a synthetic organic compound characterized by its unique structure and potential biological activities. This compound, also known as 1-[3-(aminomethyl)pentan-3-yl]-4-chlorobenzene, has garnered attention due to its implications in pharmacology and toxicology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18Cl2NC_{12}H_{18}Cl_2N with a molecular weight of 245.19 g/mol. The compound features a dichlorobenzene ring substituted with an aminomethyl-pentan-3-yl group.

PropertyValue
Chemical FormulaC₁₂H₁₈Cl₂N
Molecular Weight245.19 g/mol
IUPAC NameThis compound
AppearanceLiquid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogenic bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
  • Antitumor Activity : Some investigations indicate that this compound could induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested various derivatives of chlorinated benzene compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Antitumor Research : In vitro assays demonstrated that the compound could inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF-7). The study revealed that it induced cell cycle arrest at the G0/G1 phase and promoted apoptotic cell death via mitochondrial pathways .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while it possesses therapeutic potential, there are concerns regarding its cytotoxicity at higher concentrations. Further studies are necessary to establish safe dosage ranges and identify any potential side effects.

Comparison with Similar Compounds

Research Findings and Implications

Environmental Persistence : Chlorinated aromatics are generally resistant to biodegradation. The target compound’s large substituent may further hinder microbial degradation compared to smaller analogs .

Spectroscopic Characterization : Crystallographic analysis (e.g., via SHELX software) could resolve its 3D structure, particularly the conformation of the pentan-3-yl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene

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